2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, an azetidine ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, while the azetidine ring is often prepared via the reaction of an appropriate amine with an epoxide. The final step involves the formation of the triazole ring through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The imidazole and triazole rings can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxide, while reduction of the sulfonyl group produces the corresponding sulfide .
Scientific Research Applications
2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The sulfonyl group can also participate in covalent bonding with nucleophilic sites on proteins, leading to the modulation of their function .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
- 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Uniqueness
What sets 2-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and triazole rings allows for versatile interactions with biological targets, while the sulfonyl group enhances its reactivity and potential for covalent modification of proteins .
Properties
IUPAC Name |
2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2S/c1-13-6-9(10-7-13)18(16,17)14-4-8(5-14)15-11-2-3-12-15/h2-3,6-8H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOYCXSLXANATJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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